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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-nitrophenol

CAS No.: 1805115-08-5

Cat. No.: B3034493

Get Quote

A Technical Guide to pKa, Structural Mechanisms, and Bioactivity

Part 1: Executive Summary & Core Data
Poly-halogenated nitrophenols represent a unique class of lipophilic weak acids (LWAs).[1]

Their acidity is governed by a delicate interplay between the electron-withdrawing nature of

nitro/halogen substituents and steric constraints that influence resonance stabilization.[1][2]

These values are not merely physical constants; they are the primary determinants of biological

availability and mitochondrial toxicity.[1] The ability of these compounds to act as

protonophores (uncouplers of oxidative phosphorylation) is strictly dependent on their pKa

falling within a specific "bioactive window" (typically 4.0 – 7.0), allowing them to cycle protons

across the inner mitochondrial membrane.[1]

Data Repository: pKa Values of Key Nitrophenols
The following table consolidates experimental and high-confidence predicted pKa values. Note

the dramatic shift in acidity when halogen atoms are introduced at the ortho positions relative to

the hydroxyl group.[1]
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Compound
Name

Structure
pKa
(Experimental)

pKa
(Predicted/Ran
ge)

Key
Characteristic

Phenol C₆H₅OH 9.95 -
Reference

standard.[1]

4-Nitrophenol 4-NO₂-PhOH 7.15 -

Resonance

stabilization only.

[1]

2,4-Dinitrophenol

(DNP)

2,4-(NO₂)₂-

PhOH
4.09 3.96 – 4.10

Classic

mitochondrial

uncoupler.

2,6-Dichloro-4-

nitrophenol
2,6-Cl₂, 4-NO₂ 3.55 – 3.68 3.81 ± 0.44

High acidity due

to dual ortho-Cl

induction.

2,6-Dibromo-4-

nitrophenol
2,6-Br₂, 4-NO₂ ~3.80 3.85 ± 0.44

Slightly less

acidic than Cl

analog due to

size/electronegat

ivity trade-off.[1]

[3][4]

2,6-Diiodo-4-

nitrophenol

2,6-I₂, 4-NO₂

(Disophenol)
3.85 (approx) 3.85 ± 0.44

Bulky iodine

causes steric

inhibition of

resonance.[1]

2,4-Dichloro-6-

nitrophenol
2,4-Cl₂, 6-NO₂ 4.67 4.00 ± 0.38

Less acidic than

2,6-isomer;

intramolecular H-

bond stabilizes

OH.[1]

Bromoxynil* 3,5-Br₂-4-OH-CN 3.86 – 4.06 -

Nitrile analog;

functionally

similar

uncoupler.[1]
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Picric Acid
2,4,6-(NO₂)₃-

PhOH
0.38 -

Too acidic to

cycle effectively

as a

protonophore.[1]

*Included for comparative SAR analysis as a structurally related uncoupler.

Part 2: Mechanistic Deep Dive (Expertise & Logic)
To predict or manipulate the pKa of novel derivatives, one must understand the three

competing forces at play.[1]

Inductive Withdrawal (-I Effect)
Halogens are electronegative (F > Cl > Br > I) and withdraw electron density through the sigma

bond framework.[1]

Mechanism: This stabilizes the phenoxide anion (conjugate base) by dispersing the negative

charge.[1]

Impact: Substitution at the ortho (2,[1]6) positions has the strongest inductive effect due to

proximity to the phenoxide oxygen.[1] This explains why 2,6-dichloro-4-nitrophenol (pKa

~3.6) is vastly more acidic than 4-nitrophenol (pKa 7.15).[1]

Resonance Stabilization (-R Effect)
Nitro groups (-NO₂) are potent resonance withdrawers.[1] They can delocalize the negative

charge of the phenoxide oxygen onto the nitro oxygens.

Requirement: The nitro group must be coplanar with the benzene ring for p-orbital overlap.[1]

Steric Inhibition of Resonance (SIR)
This is the critical "switch" in poly-halogenated systems.[1]

The Conflict: When bulky halogens (Br, I) occupy the ortho positions (2,6-), they physically

crowd the para-nitro group or the phenoxide oxygen.[1]
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Consequence: If the para-nitro group is forced out of planarity, it loses its resonance

withdrawing power (-R), potentially raising the pKa (making it less acidic).[1] However, in 2,6-

diiodo-4-nitrophenol, the inductive effect of the iodines and the resonance of the para-nitro

group (which is relatively far from the ortho iodines) still dominate, maintaining a low pKa

(~3.85).[1]

Contrast: In 2,4-dichloro-6-nitrophenol, the ortho-nitro group can form a strong intramolecular

hydrogen bond with the hydroxyl proton.[1] This "locks" the proton in place, making it harder

to remove, thus raising the pKa to 4.67 compared to its 2,6-dichloro isomer (3.68).[1]

Part 3: Experimental Protocol (Trustworthiness)
Method: Spectrophotometric Titration (Albert-Serjeant Method) Rationale: Poly-halogenated

nitrophenols are sparingly soluble in water and often too acidic for standard potentiometric

titration.[1] UV-Vis spectroscopy offers higher sensitivity and requires lower concentrations

(10⁻⁴ to 10⁻⁵ M).[1]

Self-Validating Workflow
Solvent Selection: Use a mixed solvent system (e.g., 10-30% Acetonitrile/Water) to ensure

solubility, then extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation if

strict aqueous pKa is required.[1]

Wavelength Selection:

Scan the fully protonated form (pH < pKa - 2, e.g., in 0.1 M HCl).[1]

Scan the fully deprotonated form (pH > pKa + 2, e.g., in 0.1 M NaOH).[1]

Validation Point: Identify the Isosbestic Point.[1] All curves at intermediate pHs must cross

this single point. If they do not, degradation or precipitation is occurring.[1]

Buffer Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 2.0 to 8.0

in 0.5 unit increments.[1] Critical: Maintain constant ionic strength (

KCl) to avoid activity coefficient errors.
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Visualized Workflow (DOT Diagram)
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Calculation

Click to download full resolution via product page

Caption: Step-by-step spectrophotometric determination of pKa ensuring spectral integrity via

isosbestic point validation.

Part 4: Biological Application – Mitochondrial
Uncoupling
The toxicity and pharmacological potential of these compounds stem from their ability to act as

Protonophores.[1]

The Mechanism
Intermembrane Space (Acidic, pH ~6.8): The nitrophenol exists in its neutral, protonated

form (

).[1] Being lipophilic, it diffuses easily across the outer mitochondrial membrane and into the
inner membrane.[1]

Matrix (Basic, pH ~7.8): Upon reaching the matrix side, the higher pH forces deprotonation (

).[1]

The Cycle: The proton (

) is released into the matrix, dissipating the proton gradient (

) essential for ATP synthesis.[1] The anionic phenoxide (

) must then diffuse back to the intermembrane space to pick up another proton.[1]
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Why pKa Matters:

If pKa is too low (< 3.0): The molecule remains permanently anionic (

) in the intermembrane space and cannot pick up a proton to cross the lipid bilayer.[1]

If pKa is too high (> 8.0): The molecule holds the proton too tightly and fails to release it

in the matrix.[1]

Optimal Window: Compounds like 2,6-dichloro-4-nitrophenol (pKa ~3.6) and 2,4-DNP

(pKa ~4.1) sit at the lower edge of this window, making them extremely potent (and

toxic) uncouplers because the delocalized charge on the anion allows it to "sneak" back

across the membrane despite being charged.[1]

Uncoupling Pathway Diagram

Intermembrane Space (pH ~6.8)

Mitochondrial Matrix (pH ~7.8)
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Caption: The protonophore cycle. Efficacy depends on the anion's ability to cross the lipid

barrier, facilitated by charge delocalization.

References
Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile –

Water Mixture. Acta Chim.[1] Slov. (2006).[1][5] Link

Phenol, 2,4-dichloro-6-nitro- Properties. US EPA CompTox Chemicals Dashboard. Link[1]

2,6-Diiodo-4-nitrophenol. NIST Chemistry WebBook, SRD 69. Link[1]

Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria.

PLOS ONE (2013).[1] Link

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Properties. PubChem. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. reddit.com [reddit.com]

3. Phenol, 2,6-dibromo-4-nitro- | C6H3Br2NO3 | CID 7429 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for
Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Acidity Landscape of Poly-Halogenated
Nitrophenols]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://www.ncbi.nlm.nih.gov/books/NBK601144/table/ch4.tab6/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem-soc.si
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcomptox.epa.gov%2Fdashboard%2Fchemical%2Fproperties%2FDTXSID00209738
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fcgi%2Fcbook.cgi%3FID%3DC305851%26Mask%3D80
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.plos.org%2Fplosone%2Farticle%3Fid%3D10.1371%2Fjournal.pone.0061902
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FBromoxynil
https://www.benchchem.com/product/b3034493?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://www.reddit.com/r/chemhelp/comments/1humcq7/is_2nitrophenol_less_acidic_than_4nitrophenol/
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://pubchem.ncbi.nlm.nih.gov/compound/Phenol_-2_6-dibromo-4-nitro
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloro-6-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloro-6-nitrophenol
https://www.ncbi.nlm.nih.gov/books/NBK601144/table/ch4.tab6/
https://www.ncbi.nlm.nih.gov/books/NBK601144/table/ch4.tab6/
https://www.benchchem.com/product/b3034493/docs#the-acidity-landscape-of-poly-halogenated-nitrophenols
https://www.benchchem.com/product/b3034493/docs#the-acidity-landscape-of-poly-halogenated-nitrophenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034493?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3034493/docs#the-acidity-landscape-of-poly-
halogenated-nitrophenols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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